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molecular formula C13H23N B8778176 2-(1-Adamantyl)-N-methylethylamine CAS No. 52582-90-8

2-(1-Adamantyl)-N-methylethylamine

Cat. No. B8778176
M. Wt: 193.33 g/mol
InChI Key: QPHKFMOPPHRCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098226B2

Procedure details

A solution of 1-adamantaneacetic acid N-methylamide (1.54 g, 7.45 mmol) in tetrahydrofuran (15.0 ml) was added dropwise to a solution of lithium aluminum hydride (569 mg, 15.0 mmol) in diethyl ether (34.0 ml) under ice-cooling over five minutes. The mixture was refluxed for six hours and then stirred under ice-cooling again. Ethyl acetate was added to the reaction mixture to treat excess lithium aluminum hydride, and then the whole was extracted with 1 N hydrochloric acid (50 ml) twice. A 4 N aqueous sodium hydroxide solution was added to the extract to basify it, and the whole was extracted with diethyl ether (80 ml). The organic layer was washed with a saturated aqueous sodium chloride solution (60 ml) and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give 890 mg (66%) of the titled compound.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
569 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=O)[CH2:4][C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)(=O)C>O1CCCC1.C(OCC)C>[C:5]12([CH2:4][CH2:3][NH:2][CH3:1])[CH2:12][CH:11]3[CH2:10][CH:9]([CH2:8][CH:7]([CH2:13]3)[CH2:6]1)[CH2:14]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
CNC(CC12CC3CC(CC(C1)C3)C2)=O
Name
Quantity
569 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
34 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Stirring
Type
CUSTOM
Details
stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling over five minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for six hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling again
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with 1 N hydrochloric acid (50 ml) twice
ADDITION
Type
ADDITION
Details
A 4 N aqueous sodium hydroxide solution was added to the
EXTRACTION
Type
EXTRACTION
Details
extract
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with diethyl ether (80 ml)
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution (60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CCNC
Measurements
Type Value Analysis
AMOUNT: MASS 890 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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